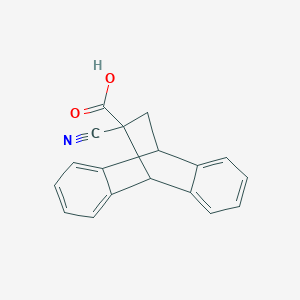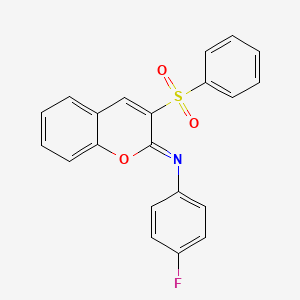![molecular formula C15H11ClF3NS B2385288 3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine CAS No. 321430-93-7](/img/structure/B2385288.png)
3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine (C16H11ClF3NS) is a novel organic compound that has recently been studied for its potential applications in organic synthesis and drug development. It is a member of the class of compounds known as pyridines, which are heterocyclic aromatic compounds containing a six-membered ring structure with nitrogen as the heteroatom. This compound has a unique structure, with a trifluoromethyl group and a sulfanyl group attached to the pyridine ring. Due to its unique structure, 3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine has been found to possess a wide range of biochemical and physiological effects, making it a promising compound for further study.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine involves the reaction of 3-chloro-2-pyridinethiol with 3-phenyl-2-propenal in the presence of a base, followed by reaction with trifluoromethyl iodide.
Starting Materials
3-chloro-2-pyridinethiol, 3-phenyl-2-propenal, base, trifluoromethyl iodide
Reaction
Step 1: 3-chloro-2-pyridinethiol is reacted with 3-phenyl-2-propenal in the presence of a base to form 3-chloro-2-[(3-phenyl-2-propenyl)sulfanyl]pyridine., Step 2: Trifluoromethyl iodide is added to the reaction mixture and the reaction is heated to form 3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine.
科学的研究の応用
3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine has been studied for its potential applications in organic synthesis and drug development. It has been found to be a useful building block for the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and drugs. It has also been studied for its potential as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease.
作用機序
The exact mechanism of action of 3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs, such as cytochrome P450, as well as certain neurotransmitters, such as serotonin and dopamine. It is also believed to act as an agonist of certain G protein-coupled receptors, such as the 5-HT1A receptor, which may be involved in the regulation of mood and anxiety.
生化学的および生理学的効果
3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine has been found to possess a wide range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450, as well as certain neurotransmitters, such as serotonin and dopamine. It has also been found to act as an agonist of certain G protein-coupled receptors, such as the 5-HT1A receptor, which may be involved in the regulation of mood and anxiety.
実験室実験の利点と制限
The advantages of using 3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine for laboratory experiments include its low cost and availability, as well as its wide range of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments, such as its instability in the presence of water and light, and its potential to interfere with other compounds in the reaction.
将来の方向性
The potential applications of 3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine are still being explored. Some possible future directions for research include: further studies on its mechanism of action; studies on its potential applications in drug development; studies on its potential applications in organic synthesis; and studies on its potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease.
特性
IUPAC Name |
3-chloro-2-[(E)-3-phenylprop-2-enyl]sulfanyl-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NS/c16-13-9-12(15(17,18)19)10-20-14(13)21-8-4-7-11-5-2-1-3-6-11/h1-7,9-10H,8H2/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSCKNHTLDUOCK-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

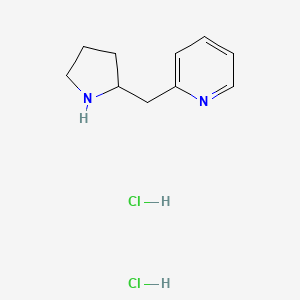
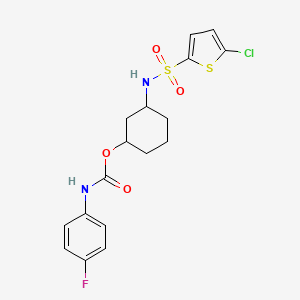

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2385210.png)
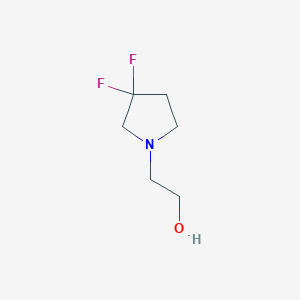
![4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol](/img/structure/B2385212.png)
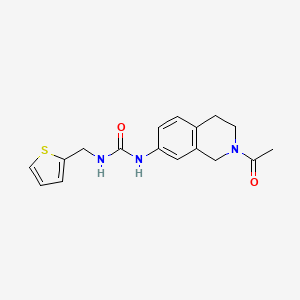
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2385214.png)
![N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2385215.png)
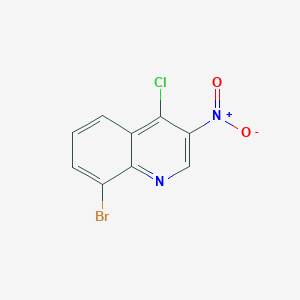
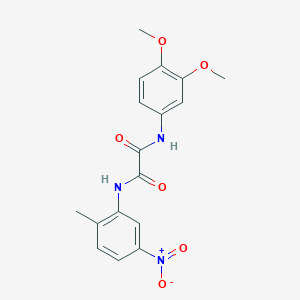
![2-[4-(2-chloro-8-methylquinoline-3-carbonyl)piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B2385224.png)
